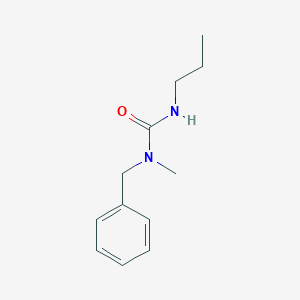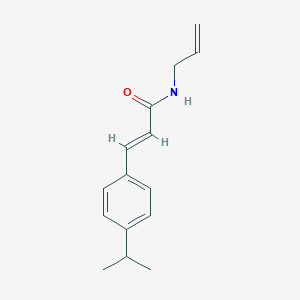
N-(3,4-dimethylphenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been studied for its potential applications in scientific research. DPN is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This property makes DPN a valuable tool for studying the role of ERβ in various biological processes.
Wirkmechanismus
N-(3,4-dimethylphenyl)-2-propoxybenzamide binds selectively to ERβ and activates downstream signaling pathways that regulate gene expression. The activation of ERβ by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have different effects depending on the tissue and cell type. In some cases, ERβ activation by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote cell proliferation, while in other cases, it has been shown to inhibit cell proliferation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote osteoblast differentiation and inhibit osteoclast differentiation. In the brain, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the study of the specific effects of ERβ activation. It is also relatively stable and easy to handle. However, N-(3,4-dimethylphenyl)-2-propoxybenzamide has some limitations, including its relatively low potency compared to other SERMs and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-propoxybenzamide and ERβ. One area of research is the role of ERβ in aging and age-related diseases, such as osteoporosis and Alzheimer's disease. Another area of research is the development of more potent and selective ERβ agonists for use in clinical applications. Additionally, the use of N-(3,4-dimethylphenyl)-2-propoxybenzamide and other ERβ agonists in combination with other therapies, such as chemotherapy, is an area of potential future research.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-propoxyaniline to form the desired product, N-(3,4-dimethylphenyl)-2-propoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used extensively in scientific research to study the role of ERβ in various biological processes. ERβ has been shown to play a role in the regulation of cell proliferation, apoptosis, and differentiation in a variety of tissues, including the brain, bone, and reproductive organs. N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used to study the effects of ERβ activation on these processes in vitro and in vivo.
Eigenschaften
Produktname |
N-(3,4-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-11-21-17-8-6-5-7-16(17)18(20)19-15-10-9-13(2)14(3)12-15/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
SLUJFLRUKIUWTP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)


![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)
![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
